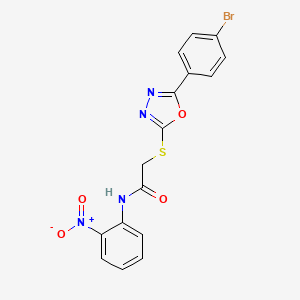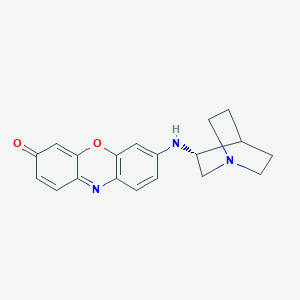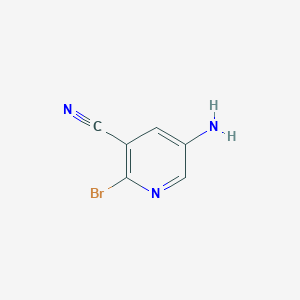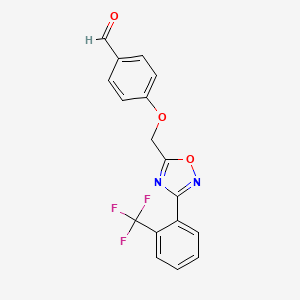![molecular formula C20H21ClN2O2 B11780684 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of oxazoles This compound is characterized by the presence of a benzoxazole ring substituted with a 3-chlorophenyl group and a 2,6-dimethylmorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminophenol to form 2-(3-chlorophenyl)benzoxazole. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylthio Benzoxazole: This compound has a similar benzoxazole core but with a methylthio group instead of the chlorophenyl and morpholino groups.
2-(2,6-Dichlorophenyl)amino)benzoic acid: An analog with dichlorophenyl substitution, studied for its anti-inflammatory properties.
Uniqueness
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-10-23(11-14(2)24-13)12-15-6-7-19-18(8-15)22-20(25-19)16-4-3-5-17(21)9-16/h3-9,13-14H,10-12H2,1-2H3 |
InChI Key |
SPFVSBDBQFOZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)


![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)

![2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11780621.png)
![6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11780631.png)
![6-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780639.png)



![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)


